molecular formula C19H22N2O4 B2553650 N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034270-96-5

N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2553650
CAS No.: 2034270-96-5
M. Wt: 342.395
InChI Key: UHDKHUDSBBCTBE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
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Scientific Research Applications

Role in Oxidative Metabolism Inhibition

N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, closely related to nicotinamide, has been studied in the context of oxidative metabolism. Nicotinamide, a key component in oxidative metabolism assays, has been shown to inhibit the metabolism of substrates of hepatic microsomal mixed-function oxidase. This inhibition impacts the demethylation of aminopyrine and the hydroxylation of aniline, suggesting that compounds structurally related to nicotinamide could similarly affect oxidative metabolic pathways (Schenkman, Ball, & Estabrook, 1967).

Antineoplastic Activities

Further exploration into nicotinamide derivatives, including those structurally similar to this compound, reveals their potential in cancer research. Compounds with modifications on the nicotinamide moiety have demonstrated moderate antineoplastic activities against specific cancer cell lines, such as the transplanted Walker rat carcinoma and mouse lymphoid leukemia L1210. This indicates a promising avenue for the development of novel cancer therapeutics based on nicotinamide derivatives (Ross, 1967).

Impact on Epigenetic Remodeling in Cancer

Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in various cancers, is influenced by nicotinamide and its derivatives. NNMT's role in tumorigenesis is linked to its ability to consume methyl units from S-adenosyl methionine, leading to a stable metabolic product and an altered epigenetic state in cancer cells. This relationship highlights the potential of targeting NNMT with nicotinamide derivatives for cancer therapy, suggesting that compounds like this compound could modulate the methylation landscape of cancer cells (Ulanovskaya, Zuhl, & Cravatt, 2013).

Herbicidal Activity of Nicotinamide Derivatives

Research on nicotinamide derivatives has extended into agriculture, where certain compounds have shown significant herbicidal activity. For example, N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibit high efficacy against specific weeds, indicating the potential agricultural applications of nicotinamide derivatives in weed management (Yu et al., 2021).

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-16-4-2-3-14(11-16)7-9-20-19(22)15-5-6-18(21-12-15)25-17-8-10-24-13-17/h2-6,11-12,17H,7-10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDKHUDSBBCTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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